2-phenoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide
Description
Properties
IUPAC Name |
2-phenoxy-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-14(23-17-6-3-2-4-7-17)19(22)21-12-15-10-16(13-20-11-15)18-8-5-9-24-18/h2-11,13-14H,12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROVHENLAADPEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=CN=C1)C2=CC=CS2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Phenoxy Group: This can be achieved by reacting phenol with an appropriate halide under basic conditions.
Synthesis of the Thiophene Ring: Thiophene derivatives can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Pyridine Ring Formation: The pyridine ring can be synthesized via cyclization reactions involving suitable precursors.
Coupling Reactions: The final step involves coupling the phenoxy, thiophene, and pyridine moieties using reagents like palladium catalysts in Suzuki-Miyaura cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution can occur on the phenoxy and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using bromine or chlorination using thionyl chloride (SOCl2).
Major Products
Oxidation: Sulfoxides or sulfones from the thiophene ring.
Reduction: Amines from nitro groups.
Substitution: Halogenated derivatives on the aromatic rings.
Scientific Research Applications
2-phenoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its heterocyclic structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiophene and pyridine rings suggests potential interactions with nucleic acids or proteins, influencing biological pathways.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Substituent Variations in Pyridine-Thiophene Derivatives
Table 1: Key Structural Differences
*Estimated based on molecular formula.
Key Observations :
- The position of the thiophene substituent (2- vs.
- Chlorophenoxy in the CAS 1795421-85-0 compound increases hydrophobicity and molecular weight compared to the target compound’s phenoxy group .
- Methylsulfonamido and fluorine in analogs enhance TRPV1 antagonism by improving hydrogen bonding and metabolic stability .
Heterocyclic Modifications in Propanamide Derivatives
Table 2: Bioisosteric Replacements and Their Impacts
Key Observations :
TRPV1 Antagonist Analogs ()
Compounds 43–48 () and 42–46 () share a propanamide scaffold but feature 3-fluoro-4-methylsulfonamido phenyl groups and pyridine C-region modifications. These compounds exhibit:
- High Yields : 70–85% synthesis efficiency.
- Melting Points : 63–114°C, indicating crystalline stability.
- Bioactivity : Potent TRPV1 antagonism (IC50 < 100 nM in calcium flux assays) .
In contrast, the target compound’s lack of methylsulfonamido/fluorine may reduce TRPV1 affinity but improve solubility due to the phenoxy group’s lower polarity.
Pharmacokinetic and Toxicity Insights
Biological Activity
2-Phenoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide is a compound characterized by its unique structural features, including a phenoxy group, a thiophene ring, and a pyridine moiety. This article reviews the biological activities associated with this compound, focusing on its pharmacological potential, mechanisms of action, and comparative analysis with similar compounds.
The synthesis of this compound typically involves multi-step organic reactions, often utilizing the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds. The compound's unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.
Biological Activity
1. Antimicrobial Activity
Research has indicated that compounds with similar structural characteristics exhibit significant antimicrobial properties. For instance, derivatives containing thiophene and pyridine rings have shown promising results against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds suggest potential efficacy in treating bacterial infections.
2. Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored through various in vitro assays. Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting that this compound may also modulate inflammatory pathways effectively.
3. Neuropharmacological Effects
Compounds bearing phenoxy groups have been investigated for their neuropharmacological activities. Studies indicate that such compounds can interact with neurotransmitter systems, potentially providing therapeutic benefits for neurodegenerative diseases. For example, some phenoxy derivatives have shown affinity for serotonin receptors, which are crucial in regulating mood and cognition.
The mechanism of action for this compound is likely multifaceted:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory responses or microbial metabolism.
- Receptor Modulation: Interaction with neurotransmitter receptors could alter signaling pathways associated with pain perception and mood regulation.
Comparative Analysis
Case Studies and Research Findings
Recent studies have highlighted the potential of phenoxy-containing compounds in drug development:
- Antimicrobial Studies: A study demonstrated that phenoxy derivatives exhibited bactericidal activity against Staphylococcus aureus with MIC values ranging from 15.625 to 62.5 μM, indicating their potential as antibacterial agents .
- Neuropharmacological Research: In a model of major depressive disorder (MDD), phenoxyalkyl derivatives showed significant interaction with serotonin receptors, suggesting their use in treating mood disorders .
- Anti-inflammatory Mechanisms: Research indicated that certain derivatives could significantly reduce levels of pro-inflammatory cytokines in vitro, showing promise for further development as anti-inflammatory agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-phenoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide, and how can reaction efficiency be optimized?
- Methodology : Begin with a retrosynthetic analysis to identify key intermediates, such as the pyridine-thiophene core and propanamide backbone. Use cross-coupling reactions (e.g., Suzuki-Miyaura for thiophene-pyridine linkage) and amide bond formation via HATU-mediated coupling . Optimize conditions (solvent, catalyst, temperature) using computational reaction path searches (e.g., quantum chemical calculations) to reduce trial-and-error experimentation .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data discrepancies resolved?
- Methodology : Employ 1H/13C NMR to confirm stereochemistry and functional groups, HRMS for molecular weight validation, and FT-IR for amide bond verification. If NMR signals overlap (e.g., aromatic protons in thiophene/pyridine), use 2D NMR (COSY, HSQC) or deuterated solvent shifts . For crystallographic validation, perform X-ray diffraction on single crystals grown via slow evaporation .
Q. How can researchers safely handle this compound given its potential hazards?
- Methodology : Adhere to H313 (skin contact hazard) and H333 (inhalation risk) protocols. Use PPE (gloves, goggles, respirators) and work in a fume hood. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for this compound across different assay systems?
- Methodology : Perform dose-response studies in parallel assays (e.g., enzyme inhibition vs. cell-based viability). Control variables like solvent (DMSO concentration ≤0.1%), pH, and temperature. Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity .
Q. How does the electronic nature of the thiophene-pyridine moiety influence the compound’s reactivity or binding interactions?
- Methodology : Conduct DFT calculations to map electron density distribution and HOMO-LUMO gaps. Compare with experimental data (e.g., Hammett substituent constants for aromatic rings) to correlate electronic effects with reaction kinetics or protein-ligand binding .
Q. What computational tools are effective for predicting the metabolic stability of this compound?
- Methodology : Use CYP450 isoform docking simulations (e.g., AutoDock Vina) to identify metabolic hotspots. Validate predictions with in vitro microsomal stability assays (human/rat liver microsomes) and LC-MS/MS metabolite profiling .
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
